Ethyl (S)-N-Boc-piperidine-3-carboxylate
Overview
Description
Ethyl (S)-N-Boc-piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethyl ester group, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its utility in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-N-Boc-piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The piperidine ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl (S)-N-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Ethyl (S)-N-Boc-piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and cancer.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-N-Boc-piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic cleavage of the Boc protecting group. The piperidine moiety can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl ®-N-Boc-piperidine-3-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Methyl (S)-N-Boc-piperidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (S)-N-Boc-piperidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the piperidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and facilitates selective reactions. Its versatility in synthetic applications and potential for modification make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCRFGBFZTUSU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363892 | |
Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191599-51-6 | |
Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (S)-N-Boc-piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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